Enantiomer of Mirogabalin

Overview

Description

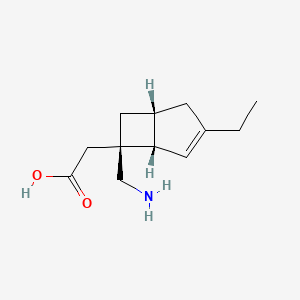

Mirogabalin, a novel gabapentinoid, is a selective ligand for the α2δ-1 and α2δ-2 subunits of voltage-gated calcium channels (VGCCs). Its enantiomer, specifically the (1R,5S,6S)-configuration, is pharmacologically active and has been optimized for enhanced binding kinetics and therapeutic efficacy . Structurally, mirogabalin features a bicyclic system with a cyanomethyl substituent, distinguishing it from older gabapentinoids like pregabalin and gabapentin . Approved for peripheral neuropathic pain (PNP), including diabetic neuropathy and postherpetic neuralgia, mirogabalin demonstrates a unique pharmacokinetic profile characterized by dose-proportional exposure, rapid absorption, and renal elimination (61–72% urinary excretion) . Its mechanism involves modulating presynaptic calcium influx, reducing neurotransmitter release, and upregulating spinal antinociceptive factors (e.g., IL-10) while downregulating pronociceptive mediators like substance P .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Enantiomer of Mirogabalin typically involves multiple steps, starting from readily available precursors. Common synthetic routes may include:

Formation of the bicyclic core: This can be achieved through cyclization reactions involving dienes and dienophiles.

Introduction of the aminomethyl group: This step may involve amination reactions using reagents such as ammonia or amines.

Attachment of the acetic acid moiety: This can be done through carboxylation reactions or by using acetic acid derivatives.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Enantiomer of Mirogabalin can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert ketones or aldehydes to alcohols.

Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).

Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

Substitution reagents: Halides, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Therapeutic Applications

The therapeutic applications of the enantiomer of Mirogabalin can be categorized into several key areas:

Pain Management

The primary application of the this compound is in pain management, particularly for:

- Diabetic Peripheral Neuropathy : Clinical studies have demonstrated that this compound effectively alleviates pain associated with diabetic nerve damage .

- Fibromyalgia : Patients suffering from fibromyalgia have shown improvement in pain symptoms when treated with Mirogabalin, highlighting its role as a potential alternative to other analgesics .

- Postherpetic Neuralgia : The compound has been effective in reducing pain following herpes zoster infections, providing significant relief for affected individuals .

Anti-Inflammatory Effects

Emerging research suggests that the this compound may possess anti-inflammatory properties:

- Skin Conditions : Preliminary studies indicate potential benefits in treating inflammatory skin conditions such as eczema and psoriasis by modulating inflammatory pathways .

Neurological Disorders

Given its mechanism of action, the this compound is being explored for its efficacy in various neurological disorders:

- Epilepsy : Similar to pregabalin, it may serve as an adjunctive treatment for partial onset seizures due to its ability to stabilize neuronal excitability .

Case Studies and Clinical Trials

Several clinical trials have been conducted to assess the efficacy and safety of the this compound:

Market Potential and Future Directions

The global market for active pharmaceutical ingredients, including the this compound, is projected to grow significantly. The increasing prevalence of chronic pain conditions drives demand for effective treatments. As research continues to unveil additional therapeutic applications, the compound's market presence is expected to expand.

Mechanism of Action

The mechanism of action of Enantiomer of Mirogabalin would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating biochemical pathways, or altering cellular functions. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Binding Affinity and Selectivity

Mirogabalin exhibits superior selectivity for α2δ-1 subunits compared to pregabalin and gabapentin, with a dissociation rate 4–10 times slower from α2δ-1 than α2δ-2 subunits. This prolonged binding enhances its analgesic duration and potency .

Table 1: Binding and Pharmacodynamic Profiles

| Parameter | Mirogabalin | Pregabalin | Gabapentin |

|---|---|---|---|

| α2δ-1 Affinity (nM) | 0.8–1.2 | 6.3 | 59 |

| α2δ-1 Dissociation Half-life | ~15 hours | ~3 hours | ~2 hours |

| Peak Efficacy (Emax) | Lower than pregabalin | Higher than mirogabalin | Moderate |

| Abuse Potential | Low | Moderate | Moderate |

Clinical Efficacy

In phase 3 trials, mirogabalin (15–30 mg/day) demonstrated comparable efficacy to pregabalin (300–600 mg/day) in reducing diabetic peripheral neuropathic pain (DPNP). The least squares (LS) mean change in Average Daily Pain Score (ADPS) for mirogabalin (−2.4 to −2.7) was similar to pregabalin (−2.5 to −2.8) .

Table 2: Efficacy Outcomes in DPNP Trials

| Study Parameter | Mirogabalin (15 mg BID) | Pregabalin (300 mg/day) | Placebo |

|---|---|---|---|

| ADPS Reduction (Week 14) | −2.7 | −2.8 | −1.8 |

| SF-MPQ VAS Improvement | −1.9 | −2.1 | −1.2 |

| PGIC Responders (%) | 45.6 | 48.2 | 32.1 |

Table 3: Adverse Event Incidence

| AE | Mirogabalin (%) | Pregabalin (%) | Gabapentin (%) |

|---|---|---|---|

| Somnolence | 6.1–14.7 | 14.0–26 | 15–23 |

| Dizziness | 6.6–14.2 | 20.3–24 | 18–28 |

| Peripheral Edema | 5.1 | 13–15.4 | 8–12 |

| Hyperuricemia (China) | 12.8 | NR | NR |

Pharmacokinetics

Mirogabalin’s half-life (3.6–7.5 hours) is slightly shorter than pregabalin’s (~6.3 hours), but its dose proportionality and lack of drug-drug interactions (e.g., with probenecid) simplify dosing .

Unique Therapeutic Advantages

- Combination Therapy : Mirogabalin enhances opioid (morphine, oxycodone) and ketamine efficacy in neuropathic models, reducing required doses and side effects .

- Abuse Resistance : Lower Emax and euphoric effects compared to pregabalin make it safer for long-term use .

- Regional Adaptability : PK consistency across ethnicities supports global dosing standardization .

Biological Activity

Mirogabalin, a compound belonging to the class of gabapentinoids, exhibits significant pharmacological activity through its interaction with the α2-δ subunit of voltage-gated calcium channels. This article focuses on the biological activity of its enantiomer, providing a comprehensive overview of its mechanisms, effects, and relevant research findings.

Overview of Mirogabalin

Mirogabalin is primarily developed for the treatment of neuropathic pain and has shown efficacy in various clinical settings. The compound's structure can be represented as follows:

- Chemical Formula : C12H19NO2

- Molecular Weight : 209.29 g/mol

The enantiomeric form of mirogabalin plays a crucial role in its biological activity, influencing pharmacokinetics and therapeutic outcomes.

The enantiomer of mirogabalin primarily acts by binding to the α2-δ subunit of calcium channels, which modulates neurotransmitter release and reduces neuronal excitability. This mechanism is similar to that observed in other gabapentinoids like pregabalin and gabapentin, but with distinct differences in potency and efficacy depending on the enantiomeric form.

Pharmacological Effects

Research indicates that the this compound possesses several pharmacological properties:

- Analgesic Activity : The enantiomer has demonstrated effectiveness in reducing pain in various animal models.

- Anticonvulsant Properties : Similar to other compounds in its class, it shows potential in controlling seizures.

- Anxiolytic Effects : Preliminary studies suggest that it may also have anxiolytic properties.

Comparative Biological Activity Table

The following table summarizes the biological activities and effects of the this compound compared to other related compounds:

| Compound | Analgesic Activity | Anticonvulsant Activity | Anxiolytic Activity |

|---|---|---|---|

| This compound | High | Moderate | Potential |

| Pregabalin | High | High | Moderate |

| Gabapentin | Moderate | Moderate | Low |

Study 1: Efficacy in Neuropathic Pain Models

In a study published in Clinical Pharmacology & Therapeutics, researchers evaluated the analgesic efficacy of the this compound in rodent models of neuropathic pain. Results indicated that the compound significantly reduced pain responses compared to control groups, suggesting a strong analgesic effect attributed to its mechanism of action on calcium channels .

Study 2: Anticonvulsant Properties

Another investigation focused on the anticonvulsant properties of the enantiomer. In this study, conducted using various seizure models, it was found that the compound effectively decreased seizure frequency and duration, demonstrating comparable efficacy to pregabalin .

Study 3: Anxiolytic Effects

Q & A

Q. What experimental methodologies are recommended to evaluate the enantioselective binding affinity of mirogabalin to α2δ subunits of voltage-gated calcium channels?

To assess enantioselective binding, researchers should employ radioligand displacement assays using tritiated mirogabalin or pregabalin as tracers. Key steps include:

- In vitro binding assays using recombinant human α2δ-1 and α2δ-2 subunits expressed in cell membranes.

- Measurement of dissociation half-lives (e.g., mirogabalin’s dissociation half-life from α2δ-1 is 11.1 hours vs. 2.4 hours for α2δ-2, compared to 1.4 hours for pregabalin at both subunits) .

- Saturation and competition binding curves to calculate inhibitory concentration (IC50) and equilibrium dissociation constants (Kd).

- In vivo validation using rodent models (e.g., streptozotocin-induced diabetic neuropathy) to correlate binding kinetics with analgesic efficacy .

Q. How should discrepancies between primary and secondary endpoints in mirogabalin clinical trials be addressed methodologically?

Inconsistencies, such as significant improvements in primary endpoints (e.g., ADPS scores) but non-significant secondary outcomes (e.g., SF-MPQ VAS scores), require:

- Sensitivity analyses (e.g., mixed-model repeated measures vs. baseline observation carried forward) to assess robustness .

- Subgroup stratification by baseline pain severity, as trials with lower baseline ADPS may lack power to detect meaningful reductions .

- Placebo response mitigation through enriched enrollment (excluding high placebo responders) or adaptive trial designs .

- Post hoc analyses of responder rates (≥30% or ≥50% pain reduction) to identify patient subsets benefiting most .

Q. What pharmacokinetic (PK) considerations are critical for designing mirogabalin dosing regimens in diverse populations?

Key PK factors include:

- Renal function : Dose adjustments by 50–75% for moderate/severe renal impairment due to reduced clearance .

- Ethnic variability : Chinese populations show comparable PK profiles (Cmax, AUC) to other Asian cohorts, but age and renal status must be stratified .

- Titration protocols : Gradual uptitration (e.g., 5 mg BID to 15 mg BID over 1 week) to minimize CNS side effects like dizziness (6.6% incidence) .

- Steady-state monitoring : Plasma concentrations plateau within 48 hours, but analgesia may persist due to prolonged α2δ-1 binding .

Q. How do mirogabalin’s dissociation kinetics from α2δ subunits influence its therapeutic index compared to pregabalin?

Mirogabalin’s slower dissociation from α2δ-1 (11.1 hours) versus α2δ-2 (2.4 hours) underlies its prolonged analgesia and reduced CNS side effects. In contrast, pregabalin dissociates rapidly (1.4 hours) from both subunits, correlating with shorter efficacy and higher somnolence risk (22.6% vs. 6.6% for mirogabalin) .

| Parameter | Mirogabalin (α2δ-1) | Mirogabalin (α2δ-2) | Pregabalin (Both Subunits) |

|---|---|---|---|

| Dissociation t1/2 | 11.1 hours | 2.4 hours | 1.4 hours |

| Analgesic Efficacy | Prolonged | Moderate | Short-acting |

| CNS Side Effects | Lower incidence | — | Higher incidence |

Q. What strategies optimize safety monitoring in long-term mirogabalin studies for central neuropathic pain (CNeP)?

For trials extending beyond 14 weeks (e.g., 52-week open-label studies):

- Regular AE assessments : Focus on dizziness, somnolence, and peripheral edema (incidence ≤5.1% in Phase 3 trials) .

- Laboratory monitoring : Track hyperuricemia (12.8% vs. 6.6% placebo) and creatinine phosphokinase levels .

- Psychiatric evaluations : Use C-SSRS and HADS to detect mood changes, though no significant abnormalities were reported .

- Dose tapering : Implement 1-week taper periods (e.g., switching from BID to QD) to prevent withdrawal symptoms .

Q. How can translational models bridge mirogabalin’s preclinical binding data to clinical outcomes in neuropathic pain?

- Rodent models : Partial sciatic nerve ligation (PSL) and diabetic neuropathy models show dose-dependent increases in paw withdrawal thresholds, with AUCs rising daily despite stable plasma levels, reflecting sustained target engagement .

- Transgenic mice : α2δ-1 knockout models confirm subunit-specific analgesia, while α2δ-2 knockouts exhibit reduced CNS side effects .

- Behavioral assays : Rota-rod tests demonstrate mirogabalin’s superior safety margin (ED50 for analgesia vs. motor impairment) compared to pregabalin .

Q. What are the implications of ethnic differences in placebo response rates for mirogabalin trial design?

Chinese trials reported higher placebo responses (e.g., ADPS improvement of −0.39 vs. −0.74 in Japanese/Korean studies), necessitating:

- Larger sample sizes to maintain statistical power .

- Regional stratification in multinational trials to isolate cultural/psychological factors influencing pain reporting .

- Blinded lead-in phases to identify and exclude placebo responders pre-randomization .

Q. How should researchers manage missing data in mirogabalin efficacy analyses?

For trials with dropout rates up to 6.1% (e.g., due to "any other reason"):

- Multiple imputation or pattern-mixture models to handle non-random missingness .

- Sensitivity analyses comparing completers vs. intention-to-treat cohorts .

- Proactive retention strategies : Frequent follow-ups and AE management to reduce discontinuations (2.6% due to AEs) .

Q. What preclinical evidence supports mirogabalin’s efficacy in chemotherapy-induced peripheral neuropathy (CIPN)?

- Taxane models : Retrospective clinical data show mirogabalin reduces CIPN severity in breast cancer patients (43 cases), though larger RCTs are needed .

- Mechanistic synergy : Co-administration with neurotrophins (e.g., NTP) may enhance efficacy without increasing AEs .

Q. How does mirogabalin’s enantiomeric purity impact pharmacological activity, and what analytical methods ensure quality control?

Properties

IUPAC Name |

2-[(1S,5R,6R)-6-(aminomethyl)-3-ethyl-6-bicyclo[3.2.0]hept-3-enyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-8-3-9-5-12(7-13,6-11(14)15)10(9)4-8/h4,9-10H,2-3,5-7,13H2,1H3,(H,14,15)/t9-,10-,12-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTBQORVNHOIASH-NHCYSSNCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2C(C1)CC2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2[C@@H](C1)C[C@]2(CC(=O)O)CN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601148671 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138245-15-4 | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138245-15-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,5R,6R)-6-(Aminomethyl)-3-ethylbicyclo[3.2.0]hept-3-ene-6-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601148671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.